molecular formula C11H7N3O2 B1238884 Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione CAS No. 26908-38-3

Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione

Cat. No.: B1238884
CAS No.: 26908-38-3
M. Wt: 213.19 g/mol
InChI Key: KWHWFTSHDPJOTG-UHFFFAOYSA-N
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Description

Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione (CAS 26908-38-3) is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a fused pyrimidine and quinoline structure, which is a key pharmacophore associated with a range of biological activities . Recent scientific reviews highlight its prominence as a vital structural motif, with extensive research over the past two decades underscoring its potential as a core building block for developing novel therapeutic agents . A primary area of investigation for this compound and its derivatives is their promising anticancer activity . Researchers have found that these derivatives can exhibit potent effects on various cancer cell lines, including MCF-7, A549, and K562 . The mechanism of action is multi-faceted, with studies showing that these compounds can promote apoptosis, repair DNA damage, and induce cell cycle arrest by acting on specific enzymes and receptors such as tyrosine kinases, tyrosyl-DNA Phosphodiesterase II, and HDM2 ubiquitin ligase (E3) . Specific derivatives have also demonstrated notable antiproliferative effects on HCT116 colon cancer cell lines, confirming the therapeutic value of this chemical scaffold . Beyond oncology, the pyrimido[4,5-b]quinoline nucleus is also recognized for other biological properties, including antimicrobial activity . The synthesis of this core structure has been advanced through modern, efficient methodologies. Contemporary synthetic approaches often employ multi-component, one-pot reactions, which are valued for their atom economy and efficiency . Furthermore, green chemistry techniques, such as microwave-assisted and ultrasound-assisted synthesis in aqueous media, have been successfully applied, allowing for rapid, high-yield production with minimal environmental impact . This product is intended for research purposes in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrimido[4,5-b]quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7N3O2/c15-10-7-5-6-3-1-2-4-8(6)12-9(7)13-11(16)14-10/h1-5H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHWFTSHDPJOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181415
Record name 5-Deazaflavin
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Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26908-38-3
Record name 5-Deazaflavin
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Record name MLS002703860
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Record name 5-Deazaflavin
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Record name 5-DEAZAFLAVIN
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Advanced Synthetic Methodologies for Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione and Its Analogues

Classical and Conventional Approaches to the Pyrimido[4,5-b]quinoline Core

Traditional methods for constructing the tricyclic pyrimido[4,5-b]quinoline system have generally relied on two main strategies: building the pyrimidine (B1678525) ring onto a pre-existing quinoline (B57606) structure or vice-versa. researchgate.netresearchgate.net These approaches often involve condensation and cyclization reactions that, while effective, may require harsh conditions or multiple steps. researchgate.net

One of the foundational strategies for synthesizing the pyrimido[4,5-b]quinoline core involves the construction of the pyrimidine ring onto a functionalized quinoline or hydroquinoline precursor. nih.gov This is typically achieved through two-component reactions where C2/C3-functionalized hydroquinolines react with various reagents like carboxylic acids, formamide, urea (B33335), thiourea, or isothiocyanate. nih.gov Similarly, pyrimido[4,5-b]quinoline-4-ones can be prepared from the amination and subsequent cyclization of 2-chloroquinoline-3-carbonitriles using guanidine (B92328) hydrochloride, urea, or thiourea. nih.gov

Another significant approach is the intramolecular cyclization of suitably substituted pyrimidines. For instance, a series of pyrimido[4,5-b]quinolines, also known as 5-deazaflavines, were synthesized via microwave-assisted intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes. researchgate.netresearchgate.net This reaction proceeds through an intramolecular cyclo-condensation, leading to the formation of the quinoline ring fused to the pyrimidine core. researchgate.net

A novel method involves the oxidative cyclization of 5,5′-arylmethylenebis-(6-alkylamino-3-methyluracils). rsc.org These precursors, prepared by condensing 6-alkylamino-3-methyluracils with arenecarbaldehydes, undergo oxidative coupling with diethyl azodiformate to yield the target pyrimido[4,5-b]quinoline-2(3H),4(10H)-diones. rsc.org

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyrimido[4,5-b]quinolines due to their operational simplicity, time efficiency, and atomic economy. nih.gov These one-pot reactions allow for the rapid assembly of the tricyclic core from simple and readily available precursors. nih.govnih.gov

A prominent MCR strategy involves the three-component reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a 6-aminopyrimidine derivative like 6-amino-1,3-dimethyluracil (B104193). nih.govnih.govacs.org This approach has been widely used to generate a diverse library of pyrimido[4,5-b]quinoline analogues. nih.govnih.gov Another effective MCR involves the one-pot reaction of barbituric acid, various aldehydes, and anilines. nih.gov This method is particularly advantageous as it allows for the synthesis of derivatives substituted on the benzene (B151609) ring by using commercially available anilines, circumventing the need for unstable 2-aminobenzaldehydes. nih.gov

The versatility of MCRs is further demonstrated by the synthesis of pyrimido[4,5-b]quinoline-4-amines from the condensation of 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines. researchgate.net The choice of precursors like barbituric acid, uracil, and their analogues plays a crucial role in the successful synthesis of pyrimidoquinolines via MCR strategies. researchgate.netresearchgate.net

PrecursorsCatalyst/ConditionsProduct TypeReference
Barbituric acid, Aldehydes, AnilinesAcetic acid, refluxFunctionalized Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones nih.govnih.gov
6-Amino-1,3-dimethyluracil, Aromatic Aldehydes, DimedoneTrityl chloride, chloroform, reflux5-Aryl-1,3,7,7-tetramethyl-5,7,8,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6-triones nih.gov
6-Aminouracil (B15529), Aromatic Aldehydes, 1,3-Diketones (Dimedone, Barbituric acid)Ball-milling, catalyst-free, solvent-freePyrimido[4,5-b]quinolines rsc.org
2-Aminoquinoline-3-carbonitrile, N,N-Dimethylformamide dimethyl acetal, Primary aminesMicrowave irradiation, catalyst-freePyrimido[4,5-b]quinoline-4-amines researchgate.net
6-Amino-2-(methylthio)pyrimidin-4(3H)-one, Aromatic Aldehydes, DimedoneFe3O4@nano-cellulose/Sb(V), solvent-free, 70 °CPyrimido[4,5-b]quinolones sharif.edusharif.edu

Green Chemistry Principles in the Synthesis of Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione

In line with the growing emphasis on sustainable chemical processes, significant efforts have been made to develop greener synthetic routes for this compound and its analogues. nih.govacs.orgnih.gov These methods aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency, often by employing catalyst-free systems, alternative energy sources like microwave and ultrasound, or using environmentally benign catalysts and solvents. researchgate.netnih.gov

A significant advancement in the green synthesis of pyrimido[4,5-b]quinolines is the development of catalyst-free and solvent-free reaction protocols. rsc.orgresearchgate.net Mechanochemical synthesis using a ball mill has been successfully employed for the multicomponent reaction of 1,3-diketones (like dimedone or barbituric acid), 6-aminouracil, and aromatic aldehydes. rsc.orgresearchgate.net This one-pot transformation proceeds under mild conditions without the need for any catalyst or solvent, offering a cost-effective and environmentally friendly pathway. rsc.orgresearchgate.net

Microwave irradiation has also proven to be an effective tool for promoting catalyst-free reactions. researchgate.net An efficient one-pot, three-component synthesis of pyrimido[4,5-b]quinoline-4-amines from 2-aminoquinoline-3-carbonitrile, N,N-dimethylformamide dimethyl acetal, and primary amines was achieved under microwave irradiation without any catalyst. researchgate.net Similarly, ultrasound has been utilized as an unconventional heating method for three-component, one-pot cyclocondensation reactions to produce pyrimido[4,5-b]quinoline derivatives, highlighting the move towards greener conditions. nih.gov

Solvent-free conditions at elevated temperatures have also been explored. acs.orgnih.gov For example, the reaction of aryl aldehydes with dimedone and 6-amino-1,3-dimethyluracil can be performed at 90 °C under solvent-free conditions, often facilitated by a catalyst. acs.orgnih.gov While not entirely catalyst-free, the elimination of volatile organic solvents represents a major step towards a more sustainable process. acs.orgnih.gov

MethodPrecursorsConditionsKey AdvantagesReference
Mechanochemical6-Aminouracil, Aromatic Aldehydes, 1,3-DiketonesBall-milling, room temperatureCatalyst-free, solvent-free, cost-effective rsc.orgresearchgate.net
Microwave Irradiation2-Aminoquinoline-3-carbonitrile, DMFDMA, Primary aminesMicrowave heating, 200W-250WCatalyst-free, high yields, short reaction times researchgate.net
Ultrasound Assistance6-Aminopyrimidinones, Dimedone, Aromatic AldehydesUltrasound irradiation, 60°CReduced reliance on metallic catalysts nih.gov
Thermal, Solvent-FreeAromatic Aldehydes, Dimedone, 6-Amino-1,3-dimethyluracil90 °C, solvent-free (with catalyst)Avoids volatile organic solvents acs.orgnih.gov

The use of efficient and reusable catalysts is a cornerstone of green chemistry. A wide array of catalytic systems, including organocatalysts, ionic liquids, and magnetic nanocatalysts, have been developed for the sustainable synthesis of the pyrimido[4,5-b]quinoline core, often enabling reactions under milder conditions and in greener solvents like water or ethanol (B145695). nih.govacs.orgnih.govsharif.edu

Organocatalysis, which utilizes small organic molecules as catalysts, offers a sustainable alternative to metal-based catalysts, reducing issues of toxicity and cost. nih.govacs.org Several organocatalysts have been successfully applied to the MCR synthesis of pyrimido[4,5-b]quinolines. For instance, DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as an inexpensive and efficient basic organocatalyst for the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline derivatives under solvent-free conditions. acs.orgnih.gov Trityl chloride has also been employed as a neutral organocatalyst for the cyclization reaction of an aldehyde, dimedone, and 6-amino-1,3-dimethyluracil. nih.gov

Biocatalysis and the use of biocatalyst-inspired systems are also gaining traction. L-proline, an amino acid, has been shown to effectively catalyze the three-component reaction of aromatic amines, barbituric acid, and aldehydes in refluxing water, yielding 5-aryl-pyrimido[4,5-b]quinolines in high yields. nih.gov In a similar vein, β-cyclodextrin has been used as a supramolecular catalyst in water for the synthesis of 5-aryl-pyrimido[4,5-b]quinoline-diones from aldehydes, anilines, and barbituric acid, providing an environmentally benign protocol. nih.gov

CatalystPrecursorsSolvent/ConditionsProduct TypeReference
DABCOAryl Aldehydes, Dimedone, 6-Amino-1,3-dimethyluracilSolvent-free, 90 °CPyrimido[4,5-b]quinoline derivatives acs.orgnih.gov
Trityl chlorideAromatic Aldehydes, Dimedone, 6-Amino-1,3-dimethyluracilChloroform, refluxPyrimido[4,5-b]quinoline derivatives nih.gov
L-prolineAromatic Amines, Aldehydes, Barbituric acidWater, reflux5-Aryl-pyrimido[4,5-b]quinolines nih.gov
β-cyclodextrinAromatic Amines, Aldehydes, Barbituric acidWater, 80 °C5-Aryl-pyrimido[4,5-b]quinoline-diones nih.gov

Catalytic Systems for Sustainable Synthesis.

Nanocatalysis in Pyrimido[4,5-b]quinoline Synthesis

The application of nanocatalysts in organic synthesis has garnered considerable attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity, selectivity, and ease of separation and reusability. In the synthesis of pyrimido[4,5-b]quinolines, various nanocatalysts have been developed to promote the efficient one-pot, multi-component condensation of an aldehyde, a 1,3-dicarbonyl compound (such as dimedone or 1,3-cyclohexanedione), and a 6-aminopyrimidine derivative (like 6-amino-1,3-dimethyluracil or 6-aminothiouracil).

A prominent example involves the use of magnetic iron oxide (Fe3O4) nanoparticles, often functionalized to enhance their catalytic performance and stability. For instance, Fe3O4 nanoparticles supported on cellulose (B213188) have been utilized as an effective catalyst for this transformation in water. researchgate.net In one study, a three-component reaction between 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, and various aromatic aldehydes was successfully carried out in the presence of Fe3O4@nano-cellulose/Ti(IV) as a magnetic, natural-based catalyst in water at 70°C, affording the desired pyrimido[4,5-b]quinoline derivatives in good yields and with short reaction times. researchgate.net

Another approach has been the use of Fe3O4 nanoparticles encapsulated with other materials. For example, a novel organic-inorganic hybrid magnetic nanomaterial, nano-[Fe3O4@-SiO2@R-NHMe2][H2PO4], has been prepared and used as a dual-functional catalyst for the solvent-free synthesis of pyrimido[4,5-b]quinolines. nih.gov Similarly, a magnetic nanocatalyst, [Fe3O4@SiO2@RNMe2-SO3H][CF3CO2] (FSRNSC), was fabricated and utilized for the construction of pyrimido[4,5-b]quinolines via a one-pot, three-component reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under solvent-free conditions, resulting in high yields (88-96%) and short reaction times (15-50 min).

The key advantages of these nanocatalytic systems include their high efficiency, the use of environmentally benign solvents like water or solvent-free conditions, and the straightforward recovery of the catalyst using an external magnet, allowing for multiple reuses without a significant loss of activity.

Table 1: Comparison of Various Nanocatalysts in the Synthesis of Pyrimido[4,5-b]quinolines

CatalystReactantsSolventTemperature (°C)TimeYield (%)Catalyst Reusability
Fe3O4@NCs/Ti(IV)6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehydesWater7015-35 min85-96Reused multiple times with slight decrease in activity
Fe3O4 NP-cell6-amino-1,3-dimethyluracil, dimedone/1,3-cyclohexadione, aromatic aldehydesWaterReflux2 h88-96Reused up to 5 times without loss of activity
nano-[Fe3O4@-SiO2@R-NHMe2][H2PO4]6-amino-1,3-dimethyluracil, arylaldehydes, dimedoneSolvent-freeNot specifiedNot specifiedHighNot specified
[Fe3O4@SiO2@RNMe2-SO3H][CF3CO2]Aryl aldehydes, dimedone, 6-amino-1,3-dimethyluracilSolvent-freeNot specified15-50 min88-96Recoverable, with yield decreasing to 82% after the second recovery
Fe3O4@nano-cellulose/Sb(V)6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehydesSolvent-free70Not specifiedHighReusable
Lewis Acid Mediated Reactions

Lewis acid catalysis is a powerful tool in organic synthesis for the activation of electrophiles and the facilitation of carbon-carbon and carbon-heteroatom bond formation. In the context of pyrimido[4,5-b]quinoline synthesis, Lewis acids can catalyze the key condensation and cyclization steps. While many synthetic protocols for this heterocyclic system employ acidic or basic catalysts, the use of neutral, mild Lewis acids offers advantages such as compatibility with a wider range of functional groups and avoidance of harsh reaction conditions. rsc.org

One notable example is the use of trityl chloride (TrCl) as a neutral, homogeneous organocatalyst. rsc.org Trityl chloride was found to efficiently catalyze the multicomponent cyclization of an aromatic aldehyde, dimedone, and 6-amino-1,3-dimethyluracil in refluxing chloroform. rsc.org This method provides the corresponding pyrimido[4,5-b]quinoline derivatives in high yields and with relatively short reaction times. rsc.org The proposed mechanism involves the formation of a trityl carbocation, which acts as the catalytic species. The low cost, commercial availability, and mild nature of trityl chloride make this a practical approach. rsc.org

Other Lewis acids, such as indium(III) chloride (InCl3), have also been reported to catalyze the synthesis of fused pyrimidines, including pyrimido[4,5-b]quinolines, often in aqueous media, highlighting a green chemistry approach. nih.gov

Table 2: Lewis Acid-Catalyzed Synthesis of Pyrimido[4,5-b]quinolines

CatalystReactantsSolventConditionTime (min)Yield (%)
Trityl Chloride (10 mol%)4-Chlorobenzaldehyde, dimedone, 6-amino-1,3-dimethyluracilChloroformReflux3094
Trityl Chloride (10 mol%)4-Methylbenzaldehyde, dimedone, 6-amino-1,3-dimethyluracilChloroformReflux4092
Trityl Chloride (10 mol%)4-Methoxybenzaldehyde, dimedone, 6-amino-1,3-dimethyluracilChloroformReflux4590
InCl3Not specified in detail for this specific scaffold in the provided contextWaterNot specifiedNot specifiedNot specified

Non-Conventional Energy Sources in Synthetic Protocols

The use of non-conventional energy sources, such as microwave irradiation and ultrasound, has revolutionized organic synthesis by offering significant advantages over classical heating methods. These techniques often lead to dramatic reductions in reaction times, increased yields, and improved product purity, aligning with the principles of green chemistry.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to efficiently absorb microwave energy and convert it into thermal energy. This rapid and uniform heating can accelerate reaction rates and often leads to different product distributions compared to conventional heating.

The synthesis of this compound and its analogues has been significantly improved through the application of MAOS. nih.gov For instance, a series of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones were synthesized via a one-pot, metal-free, multicomponent reaction of various aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone in glacial acetic acid under microwave irradiation. This method boasts shorter reaction times, higher product yields, and easy purification. nih.gov

In another report, the intramolecular cyclization of N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes was achieved under microwave irradiation to furnish pyrimido[4,5-b]quinolines. The reaction was carried out in an excess of acetic acid at a controlled temperature of 300°C for 10 minutes, demonstrating the ability of microwaves to drive reactions under high-temperature conditions for short durations.

Furthermore, a one-pot, three-component synthesis of 2-thioxopyrimido[4,5-b]quinolines from 6-aminothiouracil, cyclohexanone, and an aromatic aldehyde has been efficiently accomplished under microwave irradiation.

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrimido[4,5-b]quinolines

ReactantsMethodCatalyst/SolventTimeYield (%)
Aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, dimedoneMicrowaveGlacial Acetic AcidNot specifiedHigh
N⁴-substituted-2,4-diamino-6-chloro-pyrimidine-5-carbaldehydesMicrowaveAcetic Acid10 minNot specified
6-aminothiouracil, cyclohexanone, aromatic aldehydeMicrowaveNot specifiedNot specifiedHigh
Formyl-quinoline, aminopyrimidine, cyclic diketoneMicrowaveDMF8-20 minup to 63%
Formyl-quinoline, aminopyrazole, cyclic diketoneConventional HeatingDMF8 hNot specified

Ultrasound-Assisted Synthetic Transformations

Ultrasound-assisted organic synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can enhance mass transfer and accelerate reaction rates.

This non-conventional energy source has been successfully applied to the synthesis of pyrimido[4,5-b]quinoline derivatives. nih.gov A one-pot, three-component reaction of an appropriate aldehyde, dimedone or cyclohexanedione, and 6-aminothiouracil in ethanol under ultrasonic irradiation at 50°C afforded a series of novel pyrimido[4,5-b]quinoline-4,6(3H,5H,7H,10H)-dione derivatives in excellent yields (94-99%) and remarkably short reaction times (1.5-3 minutes).

In a comparative study, the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives was performed using both conventional reflux and ultrasound irradiation. The ultrasound-assisted method proved to be more efficient. The use of ultrasound not only accelerates the reaction but also offers experimental simplicity and often avoids the need for metallic catalysts.

The functionalization of the pyrimido[4,5-b]quinoline scaffold, for example through a Vilsmeier-Haack reaction to introduce a β-chlorovinylaldehyde group, has also been successfully performed under ultrasound irradiation.

Table 4: Ultrasound-Assisted Synthesis of Pyrimido[4,5-b]quinoline Derivatives

ReactantsSolventTemperature (°C)Time (min)Yield (%)
Aldehyde, dimedone/cyclohexanedione, 6-aminothiouracilEthanol501.5-394-99
6-Amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, dimedone, aromatic aldehydesAcetic Acid/EthanolNot specifiedNot specifiedGood
Pyrimido[4,5-b]quinoline derivative, Vilsmeier-Haack reagentDCMNot specified120Good

Chemical Reactivity and Derivatization Strategies of Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione

Functionalization via Electrophilic and Nucleophilic Reactions

The pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione core possesses sites susceptible to both electrophilic and nucleophilic attack, allowing for a wide range of functionalization strategies.

One of the key electrophilic substitution reactions reported for this system is the Vilsmeier-Haack formylation. nih.govunar.ac.idnih.gov This reaction typically employs a reagent prepared from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃), which acts as a formylating agent. researchgate.net The reaction with 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives leads to the formation of β-chlorovinylaldehyde products. nih.govnih.gov For instance, the formylation of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives using a Vilsmeier-Haack reagent has been achieved under ultrasound irradiation, affording good yields of the corresponding 7-carbaldehyde derivatives. nih.govnih.gov This transformation is significant as the resulting aldehyde functionality can serve as a versatile handle for further synthetic manipulations. researchgate.net

The pyrimido[4,5-b]quinoline scaffold is also amenable to functionalization through nucleophilic reactions. The synthesis of various derivatives often involves the reaction of a precursor with a nucleophile. For example, a new synthetic approach to functionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones involves a three-component one-pot reaction of barbituric acid, aldehydes, and anilines. nih.gov In this case, the aniline (B41778) acts as a nucleophile. Furthermore, the β-chlorovinylaldehyde derivatives obtained from the Vilsmeier-Haack reaction can undergo subsequent nucleophilic substitution. For instance, reaction with o-phenylenediamine (B120857) can lead to the formation of imine derivatives. nih.gov The core structure can also be synthesized through the reaction of 2-chloroquinoline-3-carbonitriles with nucleophiles like guanidine (B92328) hydrochloride, urea (B33335), and thiourea. nih.gov

Table 1: Examples of Electrophilic and Nucleophilic Functionalization Reactions

Starting MaterialReagent(s)Reaction TypeProductYield (%)Reference(s)
5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dioneDMF, POCl₃ (Vilsmeier-Haack)Electrophilic Formylation6-Chloro-2-methoxy-8,8-dimethyl-4-oxo-5-phenyl-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehyde70 nih.govnih.gov
6-Chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-4-oxo-3,4,5,8,9,10-hexahydropyrimido[4,5-b]quinoline-7-carbaldehydeo-PhenylenediamineNucleophilic Addition-Elimination7-(((2-Aminophenyl)imino)methyl)-6-chloro-5-(4-chlorophenyl)-3,8,8-trimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one70 nih.gov
Barbituric acid, Aromatic AldehydesAnilinesNucleophilic Addition/CyclizationFunctionalized pyrimido[4,5-b]quinoline-2,4(1H,3H)-dionesNot specified nih.gov

Ring Modifications and Annulation Reactions

The construction and modification of the pyrimido[4,5-b]quinoline ring system are central to accessing a diverse range of derivatives. Many synthetic strategies involve the initial construction of the tricyclic core from acyclic or simpler heterocyclic precursors, which can be considered a form of ring modification. researchgate.netresearchgate.net

Multicomponent reactions (MCRs) are a prominent strategy for the synthesis of the pyrimido[4,5-b]quinoline skeleton. nih.govrsc.org These reactions offer advantages such as operational simplicity and atom economy. A common MCR involves the condensation of an aniline, an aldehyde, and barbituric acid or its derivatives. nih.gov Another widely used MCR employs 6-aminouracil (B15529) derivatives, aldehydes, and a 1,3-dicarbonyl compound like dimedone. nih.govnih.gov These reactions lead to the formation of the this compound core with various substituents depending on the starting materials.

Annulation reactions, where a new ring is fused onto the existing pyrimido[4,5-b]quinoline framework, provide a pathway to more complex polycyclic systems. For example, 1,2,3-triazole-fused pyrimido[4,5-b]quinolines have been synthesized. nih.gov This was achieved through a multi-step process starting with the introduction of a propargyl group, followed by a copper-catalyzed azide-alkyne cycloaddition (a "click" reaction). nih.gov Another example involves the reaction of a hydrazino-substituted pyrimido[4,5-b]quinoline with α-haloketones to yield triazino-fused derivatives. researchgate.net

Table 2: Examples of Ring Modification and Annulation Reactions

Reaction TypeStarting MaterialsKey Reagents/ConditionsProduct TypeReference(s)
Multicomponent ReactionAniline, Aldehyde, Barbituric acidVarious catalysts (e.g., L-proline)Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones nih.gov
Multicomponent Reaction6-Aminouracil, Aldehyde, DimedoneUltrasound or conventional heatingTetrahydropyrimido[4,5-b]quinoline-4,6-diones nih.govnih.gov
Annulation (Triazole fusion)Benzyloxy pyrimido[4,5-b]quinoline with a terminal alkyneSodium azide, Benzyl halide, Copper(II) sulfate, Sodium ascorbate1,2,3-Triazole-fused pyrimido[4,5-b]quinolines nih.gov
Annulation (Triazine fusion)Hydrazinopyrimido[4,5-b]quinolineα-HaloketonesTriazino-pyrimido[4,5-b]quinolines researchgate.net

Stereoselective Synthesis and Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral derivatives of this compound is an area of growing interest, although specific examples in the literature are limited. One review has mentioned that stereoselective syntheses can occur through organic reactions involving electron transfer under various conditions. However, detailed experimental studies focusing on the enantioselective or diastereoselective synthesis of this compound derivatives are not extensively reported in the currently available literature. The synthesis of chiral derivatives would be of significant interest for biological applications, as the stereochemistry of a molecule often plays a crucial role in its interaction with biological targets. Future research in this area could involve the use of chiral catalysts, chiral auxiliaries, or the resolution of racemic mixtures to obtain enantiomerically pure compounds.

Reaction Mechanisms and Kinetic Studies

Understanding the reaction mechanisms and kinetics is crucial for optimizing the synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones and their derivatives. Several studies have proposed plausible mechanisms for the multicomponent reactions used to construct this heterocyclic system.

For the three-component reaction of an aminopyrimidinone, an aromatic aldehyde, and dimedone, a proposed mechanism involves an initial Knoevenagel condensation between the aldehyde and dimedone. nih.gov This is followed by a Michael-type addition of the aminopyrimidinone to the resulting adduct, which then undergoes cyclization and dehydration to form the final tricyclic product. nih.gov The use of ultrasound has been shown to accelerate this process, likely by enhancing mass transfer and providing the energy for dehydration. nih.gov

The choice of catalyst and reaction conditions can significantly influence the reaction kinetics. A variety of catalysts, including Lewis acids, Brønsted acids, and organocatalysts, have been employed to promote the synthesis of pyrimido[4,5-b]quinolines. nih.govunar.ac.id For example, the use of trityl chloride as a neutral organocatalyst has been reported to efficiently catalyze the multicomponent synthesis. unar.ac.id The proposed mechanism involves the in-situ generation of a trityl cation which activates the aldehyde for subsequent reactions. unar.ac.id

Kinetic studies comparing different reaction conditions have also been performed. For instance, it was observed that using acetic acid as a solvent in the synthesis of 5-aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione derivatives resulted in shorter reaction times compared to ethanol (B145695), although the yields were similar. nih.gov Furthermore, while reactions at room temperature showed no progress, increasing the temperature to 60°C initiated the reaction, with reflux conditions providing higher yields. nih.gov These observations provide valuable insights into the kinetic profile of the reaction. While detailed kinetic studies providing rate constants and activation energies are not extensively available, these qualitative observations guide the optimization of synthetic protocols.

Table 3: Comparison of Reaction Conditions for the Synthesis of 5-Aryl-tetrahydropyrimido[4,5-b]quinoline-4,6-dione Derivatives

SolventHeating MethodTemperature (°C)Reaction TimeYieldReference
EthanolStirringRoom Temperature-No reaction nih.gov
EthanolHeating60-≤40% nih.gov
Acetic AcidHeating60Shorter than ethanol≤40% nih.gov
EthanolReflux--Higher than 60°C nih.gov
Acetic AcidRefluxShorter than ethanolHigher than 60°C nih.gov
Acetic AcidUltrasound-GoodGood nih.govnih.gov

Exploration of Biological Activities of Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione Derivatives

In Vitro Cytotoxicity and Anticancer Potential

Derivatives of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione have demonstrated significant cytotoxic activities against a range of human cancer cell lines. researchgate.netnih.gov The anticancer potential of this class of compounds is a primary focus of research, with many derivatives showing promising activity. researchgate.netnih.gov

The anticancer effects of this compound derivatives are attributed to several mechanisms of action, including the inhibition of key proteins involved in cancer progression.

MDM2 E3 Ligase Inhibition: A series of pyrimido[4,5-b]quinoline-2,4-dione derivatives have been synthesized and identified as inhibitors of the MDM2 E3 ubiquitin ligase. nih.gov The murine double minute 2 (MDM2) protein is a crucial negative regulator of the p53 tumor suppressor. By inhibiting MDM2, these compounds can prevent the degradation of p53, allowing it to induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov Specifically, certain sulfur-containing derivatives displayed enhanced MDM2 E3 ligase inhibitory activities and potent inhibition of the p53-MDM2 interaction, with IC50 values ranging from 1.3 µM to 9.0 µM. nih.gov

Tyrosine Kinase Inhibition: Certain pyrimido[4,5-b]quinoline derivatives have been designed as inhibitors of tyrosine kinases, which are critical enzymes in cell signaling pathways that are often dysregulated in cancer. researchgate.netnih.gov For example, novel N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amine derivatives were synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth factor Receptor 2 (HER2). cu.edu.egnih.gov Several of these compounds showed potent inhibition of both EGFR and HER2, with IC50 values in the nanomolar range, comparable to the reference drug lapatinib. cu.edu.egnih.gov One highly active compound, 4l, exhibited IC50 values of 0.052 µM for EGFR and 0.055 µM for HER2. cu.edu.egnih.gov Another study identified a derivative, compound 5b, as a good HER2 inhibitor with an IC50 of 0.073 μM. nih.gov

Tyrosyl-DNA Phosphodiesterase II (TDP2) Inhibition: The pyrimido[4,5-b]quinoline scaffold has been associated with the inhibition of Tyrosyl-DNA Phosphodiesterase II (TDP2), an enzyme involved in DNA repair. researchgate.net Inhibiting TDP2 can enhance the efficacy of certain anticancer drugs that work by causing DNA damage. researchgate.net

The cytotoxic effects of this compound derivatives have been tested against multiple human cancer cell lines. A series of these derivatives were evaluated against five human cancer cell lines, where several sulfur-containing compounds showed enhanced cytotoxic activities. nih.gov In another study, N-arylpyrimido[4,5-b]quinolines and 2-aryl-2,3-dihydropyrimido[4,5-b]quinoline-4(1H)-ones were tested against the MCF-7 breast cancer cell line. nih.gov Compound 5b from this series was the most active, with an IC50 of 1.67 μM, and was shown to induce apoptosis and cell cycle arrest at the S phase. nih.gov

Further research on N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines demonstrated promising activity against the MCF-7 cell line, with some compounds showing greater cytotoxicity than the reference drug lapatinib. cu.edu.egnih.gov The most active compound, 4l, had an IC50 of 1.62 µM against MCF-7 cells and also inhibited cancer cell metastasis. cu.edu.egnih.gov These compounds were also tested against the A549 lung cancer cell line. cu.edu.eg

Table 1: In Vitro Cytotoxicity of Selected this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 5b MCF-7 (Breast)1.67 nih.gov
Compound 4d MCF-7 (Breast)2.67 cu.edu.egnih.gov
Compound 4h MCF-7 (Breast)6.82 cu.edu.egnih.gov
Compound 4i MCF-7 (Breast)4.31 cu.edu.egnih.gov
Compound 4l MCF-7 (Breast)1.62 cu.edu.egnih.gov
Lapatinib (Reference) MCF-7 (Breast)>6.94 cu.edu.egnih.gov

Antimicrobial and Antifungal Activity Investigations

The pyrimido[4,5-b]quinoline framework is a known pharmacophore for antimicrobial agents. unar.ac.idnih.gov Studies have explored the efficacy of its derivatives against a variety of bacterial and fungal pathogens. unar.ac.idphcogj.com

Several synthesized pyrimido[4,5-b]quinoline derivatives have shown notable antibacterial activity. tandfonline.com In one study, a series of pyrimido[4,5-b]quinolines demonstrated moderate activity against Salmonella typhi and Aeromonas hydrophila, although the activity against Escherichia coli was low. Another investigation revealed that derivatives such as 17b, 9d, and 9c were the most potent compounds, displaying significant antimicrobial activity. unar.ac.idphcogj.comresearchgate.net The antimicrobial effectiveness is often influenced by the specific functional groups attached to the core structure. unar.ac.idnih.gov For instance, derivatives containing a thio-function were found to be the most active against selected Gram-positive and Gram-negative bacteria. nih.gov

Table 2: Antibacterial Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

CompoundBacterial StrainActivityReference
Compounds 3a-e Salmonella typhiModerate
Compounds 3a-e Aeromonas hydrophilaModerate
Compounds 3a-e Escherichia coliLow
Compounds 5d, 5e, 5f, 5h, 5k Gram +ve and Gram -ve bacteriaBroad-spectrum, moderate tandfonline.com
Compounds 17b, 9d, 9c Various bacteriaSignificant unar.ac.idphcogj.com

The antifungal properties of pyrimido[4,5-b]quinoline derivatives have also been a subject of investigation. nih.govresearchgate.net A series of derivatives were synthesized and screened for their antifungal activity against various yeasts. nih.govnih.govresearchgate.net One compound, D13 (5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione), showed the most potent antifungal activity against Candida dubliniensis, Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC90 values ranging from 1-4 μg/mL. nih.govnih.govresearchgate.net Other compounds in the same series also exhibited significant inhibitory activity. nih.govresearchgate.net Molecular modeling studies suggest that these compounds may exert their antifungal effect by binding to the active site of the CYP51 enzyme. nih.gov While studies have focused on human pathogenic fungi, the broad-spectrum activity suggests potential applications against plant pathogenic fungi as well, an area that warrants further exploration.

Table 3: Antifungal Activity of Selected Pyrimido[4,5-b]quinoline Derivatives

CompoundFungal StrainMIC90 (µg/mL)Reference
D13 C. dubliniensis1-4 nih.govnih.govresearchgate.net
D13 C. albicans1-4 nih.govnih.govresearchgate.net
D13 C. tropicalis1-4 nih.govnih.govresearchgate.net
D13 C. neoformans1-4 nih.govnih.govresearchgate.net
D9, D10, D14, D15 C. dubliniensis4-8 nih.govresearchgate.net

Antioxidant and Anti-inflammatory Properties

In addition to their anticancer and antimicrobial activities, this compound derivatives have been evaluated for their antioxidant and anti-inflammatory potential. unar.ac.idcapes.gov.brnih.gov

A number of novel derivatives have been synthesized and screened for their in vitro antioxidant activities using various assays, including DPPH radical scavenging, Trolox equivalent antioxidant capacity (TEAC), and ferric reducing antioxidant power (FRAP). nih.govnih.gov Certain compounds, particularly those with chloro substituents or specific fused ring systems like 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one (4c), exhibited significant antioxidant activities. nih.govnih.gov In one study, several derivatives, including 17a, 29b, 5, 19, 23b, and 25b, were identified as promising antioxidant agents, with some showing more potency than the standard ascorbic acid. unar.ac.idphcogj.comresearchgate.net

The anti-inflammatory properties of these compounds have also been reported. capes.gov.brnih.gov The dual functionality of certain derivatives as both antimicrobial and antioxidant agents makes them particularly interesting candidates for further research, as oxidative stress and microbial infections are often interlinked with inflammatory processes. unar.ac.idphcogj.com

Enzyme Inhibition Profiles (e.g., α-glycosidase, α-amylase, aldose reductase)

Derivatives of the this compound core have been investigated for their potential to inhibit various enzymes. However, based on currently available scientific literature, specific inhibitory data (such as IC₅₀ values) against α-glycosidase, α-amylase, and aldose reductase for derivatives of this particular scaffold are not extensively documented.

While research on the broader class of quinoline (B57606) derivatives has shown inhibitory activity against these enzymes, direct evidence for the this compound series in this context is limited. For instance, studies on thiadiazole quinoline analogs have reported potent α-amylase inhibition, with some compounds exhibiting significantly lower IC₅₀ values than the standard drug acarbose. Similarly, certain 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one derivatives have been identified as potent aldose reductase inhibitors. These findings in related but structurally distinct quinoline-containing scaffolds suggest that the pyrimido[4,5-b]quinoline core could be a promising template for designing inhibitors of these enzymes, warranting further investigation.

Interactive Data Table: Enzyme Inhibition Data for this compound Derivatives

Compound/DerivativeTarget EnzymeIC₅₀ (µM)Notes
Data Not Availableα-Glycosidase-No specific data found in the public domain.
Data Not Availableα-Amylase-No specific data found in the public domain.
Data Not AvailableAldose Reductase-No specific data found in the public domain.

This table will be updated as new research findings become available.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The exploration of structure-activity relationships (SAR) is crucial for optimizing the therapeutic potential of lead compounds. For this compound derivatives, while specific SAR studies targeting α-glycosidase, α-amylase, and aldose reductase are not yet prevalent in the literature, general SAR principles from related quinoline-based inhibitors can provide valuable insights for future drug design.

For other biological targets, such as in the realm of anticancer research, SAR studies on pyrimido[4,5-b]quinoline derivatives have been conducted. These studies often highlight the importance of substituents on the quinoline and pyrimidine (B1678525) rings. For example, the nature and position of substituents can significantly influence the compound's interaction with the target protein's active site, thereby affecting its inhibitory potency.

Interactive Data Table: Key Structural Features and Their Impact on Biological Potency

Structural Position/ModificationEffect on PotencyTargetNotes
Substituents on the quinoline ringData Not Availableα-Glycosidase/α-Amylase/Aldose ReductaseSpecific SAR for these enzymes is not yet established for this scaffold.
Modifications on the pyrimidine ringData Not Availableα-Glycosidase/α-Amylase/Aldose ReductaseFurther research is needed to determine the influence of pyrimidine ring substitutions.

This table will be populated with specific SAR findings as they emerge from future research endeavors.

Computational and Theoretical Investigations on Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intrinsic electronic properties of a molecule. irjweb.comscirp.org These methods are used to determine the optimized molecular geometry, orbital energies, and electron distribution, which collectively define the molecule's stability and reactivity.

A key aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.orgirjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more polarizable and reactive. irjweb.com For related heterocyclic compounds like quinoline (B57606), the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions that occur within the molecule, which are often responsible for its bioactivity. scirp.org

Another valuable tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). irjweb.comirjweb.com These maps are crucial for predicting how a molecule will interact with other chemical species, highlighting the most probable sites for metabolic reactions or intermolecular bonding. irjweb.com

Table 1: Key Quantum Chemical Parameters for a Related Heterocycle (Quinoline) This table presents data for the related compound quinoline to illustrate the types of parameters derived from quantum chemical calculations.

Parameter Value (eV) Significance
EHOMO -6.646 scirp.org Energy of the highest occupied molecular orbital; relates to electron-donating ability. scirp.orgirjweb.com
ELUMO -1.816 scirp.org Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. scirp.orgirjweb.com
Energy Gap (ΔE) 4.830 scirp.org Difference between LUMO and HOMO energies; indicates chemical reactivity and kinetic stability. scirp.org

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand to the active site of a biological macromolecule, such as an enzyme or a DNA structure. This method is pivotal in drug discovery for screening virtual libraries of compounds and understanding structure-activity relationships.

Studies on derivatives of the pyrimido[4,5-b]quinoline scaffold have utilized molecular docking to explore their potential as therapeutic agents. For instance, a series of novel pyrimido[4,5-b]quinoline derivatives were evaluated as potential antimicrobial agents. biosynth.com Docking simulations were performed to predict the interactions between these compounds and the active sites of two crucial bacterial enzymes: Dihydrofolate reductase (DHFR) and DNA gyrase. biosynth.com The results indicated that the most potent compounds achieved an excellent fit within the active regions of both enzymes, suggesting a potential mechanism for their antimicrobial action. biosynth.com

In another study, pyrimido[4,5-b]quinoline derivatives were investigated as antifungal agents. irjweb.com Molecular modeling was used to understand the binding orientation of the more effective compounds to the active site of the target enzyme, CYP51. irjweb.com The computational results showed a good correlation with the observed biological activity, validating the docking predictions. irjweb.com Similarly, docking studies of other complex quinoline conjugates against DNA and topoisomerase II have been used to predict binding sites and quantify binding strength, with some conjugates showing significantly stronger binding to the enzyme-DNA complex than reference compounds.

Table 2: Examples of Molecular Docking Studies on Pyrimido[4,5-b]quinoline Derivatives

Compound Series/Derivative Biological Target Key Findings
Pyrimido[4,5-b]quinoline derivatives (compounds 2, 3, 8c, 8d, 9c, 9d) DNA gyrase and Dihydrofolate reductase (DHFR) The compounds recorded excellent fitting within the active regions of the target enzymes. biosynth.com

Molecular Dynamics (MD) Simulations to Elucidate Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of ligand-receptor binding, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movement of every atom in the system over time. MD simulations are essential for assessing the conformational stability of the ligand-receptor complex, understanding the flexibility of the active site, and analyzing the persistence of key interactions.

For scaffolds related to pyrimido[4,5-b]quinoline, MD simulations have been crucial for refining the understanding of their inhibitory potential. In one computational study on quinoline derivatives as potential inhibitors of the acetylcholinesterase (AChE) enzyme, MD simulations were performed to explore their dynamic behavior. researchgate.net The study noted that static docking calculations alone were insufficient, and the simulations were essential for revealing a dynamic scenario that highlighted the most permanent and favorable interactions. researchgate.net

Binding free energies, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA), can be extracted from MD trajectories to provide a more accurate estimation of binding affinity than docking scores. researchgate.net These calculations have been used to identify the most promising quinoline-based candidates for AChE inhibition, demonstrating how MD simulations serve as a critical validation and refinement step after initial docking screens. researchgate.net

Table 3: Example Binding Free Energy Calculations from an MD Simulation of Related Quinoline Derivatives with Acetylcholinesterase (AChE) This table presents data for related quinoline derivatives to illustrate the quantitative results obtained from MD simulations.

Compound/Species Binding Free Energy (ΔEMMGBSA, kcal/mol)
dq1368 -42.8±4.8 researchgate.net
dq2357 -40.6±4.3 researchgate.net
dq1368_dep -31.5±6.5 researchgate.net
dq829_dep -15.0±6.5 researchgate.net

Non Biological Applications of Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione Derivatives

Applications in Material Science (e.g., Electroluminescent Materials)

The synthesis of pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione and its derivatives is well-established, with various efficient methods being developed, including one-pot, multi-component reactions. researchgate.netrsc.org These synthetic strategies allow for the creation of a diverse library of functionalized pyrimidoquinolines. researchgate.net

In the field of material science, quinoline (B57606) derivatives, in general, are considered promising candidates for the design of electroluminescent materials due to their fluorescent properties. researchgate.net The fusion of a quinoline ring with other heterocyclic systems, such as pyrimidine (B1678525), can yield compounds with significant potential for material applications. researchgate.net However, despite the synthetic accessibility of this compound derivatives and the general interest in related structures for electronics, specific studies detailing their application and performance as electroluminescent materials are not extensively documented in the reviewed scientific literature. Further research is required to fully explore and characterize the photophysical properties of this class of compounds for potential use in organic light-emitting diodes (OLEDs) or other electroluminescent devices.

Corrosion Inhibition Studies and Mechanisms of Adsorption

Derivatives of this compound have been identified as effective corrosion inhibitors for metals, particularly for mild steel in highly acidic environments. scispace.comrsc.org Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scispace.comrsc.org

A significant study investigated the corrosion inhibition performance of four 5-arylpyrimido-[4,5-b]quinoline-diones (APQDs) on mild steel in a 1 M HCl solution. scispace.com The study demonstrated that the inhibition efficiency is dependent on both the concentration of the inhibitor and its specific molecular structure. scispace.comrsc.org Among the tested compounds, the derivative with two hydroxyl groups on the phenyl ring, 5-(2,4-dihydroxyphenyl)-5,10-dihydrothis compound (APQD-4), was found to be the most effective. scispace.comrsc.org It achieved a maximum inhibition efficiency of 98.30% at a concentration of just 20 mg/L. scispace.comrsc.org Potentiodynamic polarization measurements revealed that these compounds function as cathodic-type inhibitors. rsc.org

The mechanism of protection involves the adsorption of the inhibitor molecules onto the steel surface. scispace.com The adsorption characteristics of these APQD derivatives were found to fit the Langmuir adsorption isotherm model. scispace.comrsc.orgresearchgate.net The Langmuir model describes the formation of a monolayer of the inhibitor on the metal surface, where the adsorption process occurs at specific homogeneous sites without interaction between the adsorbed molecules. researchgate.net This strong adsorption is facilitated by the presence of multiple heteroatoms (nitrogen and oxygen) and aromatic rings in the molecular structure, which act as active centers for bonding with the metal surface. rsc.org

Table 1: Corrosion Inhibition Efficiency of 5-Arylpyrimido-[4,5-b]quinoline-dione (APQD) Derivatives

Compound IDDerivative NameConcentration (mg/L)Inhibition Efficiency (%)Reference
APQD-15-(4-nitrophenyl)-5,10-dihydrothis compound20Not specified in abstract rsc.org
APQD-25-phenyl-5,10-dihydrothis compound20Not specified in abstract rsc.org
APQD-35-(4-hydroxyphenyl)-5,10-dihydrothis compound20Not specified in abstract rsc.org
APQD-45-(2,4-dihydroxyphenyl)-5,10-dihydrothis compound2098.30 scispace.com, rsc.org

Analytical and Spectroscopic Characterization Techniques for Pyrimido 4,5 B Quinoline 2,4 1h,3h Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrimido[4,5-b]quinoline derivatives. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments are employed to establish the precise connectivity of atoms within the molecule. nih.gov

In the ¹H NMR spectra of pyrimido[4,5-b]quinoline derivatives, protons on the aromatic quinoline (B57606) ring typically appear as multiplets in the downfield region, generally between δ 7.0 and 9.0 ppm. The protons of substituents on the pyrimidine (B1678525) and quinoline rings, such as methyl or methoxy (B1213986) groups, resonate at characteristic chemical shifts in the upfield region. unar.ac.idnih.gov For instance, N-methyl protons are often observed as singlets around δ 3.1-3.5 ppm. nih.gov The protons of NH groups within the pyrimidine ring are typically observed as broad singlets at a very downfield chemical shift, often exceeding δ 10.0 ppm, due to hydrogen bonding and the influence of adjacent carbonyl groups. unar.ac.idnih.gov

¹³C NMR spectroscopy provides crucial information about the carbon skeleton. The carbonyl carbons (C=O) of the dione (B5365651) moiety are highly deshielded and appear at the most downfield region of the spectrum, typically between δ 150 and 165 ppm. Carbons within the aromatic and heteroaromatic rings resonate in the approximate range of δ 90 to 160 ppm. nih.govacs.org The specific chemical shifts and coupling patterns observed in both ¹H and ¹³C NMR spectra are highly sensitive to the substitution pattern on the heterocyclic core, allowing for unambiguous structure determination. nih.govunar.ac.id

Table 1: Representative ¹H and ¹³C NMR Spectral Data for Substituted Pyrimido[4,5-b]quinoline Derivatives

Compound/FragmentNucleusChemical Shift (δ, ppm)DescriptionSource(s)
Pyrimido[4,5-b]quinoline Core¹H12.23–13.17NH proton of the dihydropyridine (B1217469) ring nih.gov
Pyrimido[4,5-b]quinoline Core¹H10.89-11.30NH proton of the pyrimidine ring nih.gov
Pyrimido[4,5-b]quinoline Core¹H~7.0-8.8Aromatic protons (Ar-H) unar.ac.id
Pyrimido[4,5-b]quinoline Core¹³C150.2-162.8Carbonyl (C=O) and aromatic C=N carbons unar.ac.idacs.org
Pyrimido[4,5-b]quinoline Core¹³C90.7-149.8Aromatic and heterocyclic carbons nih.govacs.org
N-CH₃ Substituent¹H3.10-3.46Singlet for methyl protons nih.gov
O-CH₃ Substituent¹H3.75-3.82Singlet for methoxy protons unar.ac.idnih.gov
N-CH₃ Substituent¹³C28.1-30.6Methyl carbon nih.gov
O-CH₃ Substituent¹³C~56.5Methoxy carbon unar.ac.id

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the characteristic functional groups present in the Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione scaffold. The IR spectrum provides valuable information by detecting the vibrational frequencies of specific bonds within the molecule.

Table 2: Characteristic IR Absorption Bands for this compound and its Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)DescriptionSource(s)
Amide/Ureide N-HStretching3100 - 3530Often broad due to hydrogen bonding nih.govresearchgate.net
Aromatic C-HStretching~3000 - 3100Medium to weak intensity researchgate.net
Aliphatic C-HStretching~2850 - 2960Present in substituted derivatives researchgate.net
Carbonyl C=OStretching1640 - 1750Strong, sharp absorption unar.ac.idnih.gov
Aromatic C=C / C=NStretching1500 - 1650Medium to strong intensity acs.orgresearchgate.net
C-O (in ether derivatives)Stretching~1200 - 1250Strong absorption nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of this compound by analyzing its mass-to-charge ratio (m/z) and fragmentation patterns. Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used for these compounds. researchgate.net

The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ in the mass spectrum confirms the molecular weight of the compound, which for the parent this compound is 213.19 g/mol . biosynth.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways, which can help in structural confirmation. Studies on related pyrimido-quinoline systems have shown that fragmentation often occurs on the pyrimidine ring. For example, a pyrimido-quinoline derivative was observed to fragment through the ejection of a H₃CNC=O moiety from the pyrimidine ring. Subsequent loss of a formyl group has also been noted. The quinoline ring system tends to remain intact during these initial fragmentation processes.

X-ray Crystallography for Solid-State Structure Determination

This technique provides precise information on bond lengths, bond angles, and torsional angles, confirming the planarity of the aromatic systems and the geometry of the fused rings. Furthermore, X-ray analysis reveals the details of the crystal packing, including intermolecular interactions such as hydrogen bonds and π-π stacking. In the crystal lattice of pyrimidine-dione derivatives, molecules often form dimers through intermolecular N-H···O=C hydrogen bonds, creating characteristic ring motifs. These interactions are crucial for understanding the supramolecular chemistry and physical properties of these compounds.

For example, the analysis of a substituted 5-aryl-tetrahydropyrimido[4,5-b]quinoline derivative corroborated its postulated linear four-fused ring structure. researchgate.net Such studies are vital for validating the regioselectivity of synthetic routes and understanding structure-property relationships.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The synthesis of pyrimido[4,5-b]quinoline derivatives is continually evolving, with a strong focus on improving efficiency, yield, and environmental friendliness. researchgate.net Early synthetic methods were often limited by harsh conditions or the use of unstable precursors. nih.gov Modern research is geared towards overcoming these limitations through innovative strategies.

A significant advancement is the widespread adoption of multi-component reactions (MCRs) . These one-pot syntheses combine three or more reactants, such as an aldehyde, dimedone or barbituric acid, and an amino-pyrimidine, to construct the complex tricyclic system in a single step. nih.govnih.govnih.gov This approach is celebrated for its atomic economy, operational simplicity, and reduction in time and waste. nih.gov

To further enhance these reactions, researchers are exploring various catalytic systems and energy sources:

Catalysis: A range of catalysts have been employed to improve reaction rates and yields. These include the basic and inexpensive catalyst DABCO for solvent-free reactions acs.org, trityl chloride as a neutral organocatalyst nih.gov, and innovative bio-based magnetic nano-catalysts like Fe3O4@nano-cellulose/Sb(V), which facilitate easy separation and reuse. sharif.edu

Unconventional Energy Sources: Microwave irradiation and ultrasound assistance are being used as alternatives to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis, in particular, has been shown to facilitate the intramolecular cyclization of precursors, offering a rapid and safe method for generating these compounds. researchgate.net Ultrasound-assisted reactions also contribute to greener synthetic conditions. nih.gov

These modern methods not only provide higher yields (often in the 69% to 90% range) but also allow for greater molecular diversity by accommodating a wide variety of commercially available starting materials. researchgate.netnih.gov A key advantage of some newer three-component strategies is that they circumvent the need for unstable intermediates like substituted 2-aminobenzaldehydes, which had previously limited the scope of accessible derivatives. nih.gov

Table 1: Comparison of Modern Synthetic Methodologies for Pyrimido[4,5-b]quinoline Derivatives

MethodologyKey FeaturesCatalyst/ConditionsAdvantagesReference
Three-Component One-Pot ReactionCondensation of barbituric acid, aldehydes, and anilines.N/A (or acid/base catalyst)High efficiency, circumvents unstable intermediates. nih.gov
Multi-Component Reaction (MCR)One-pot synthesis using aldehyde, dimedone, and 6-amino-1,3-dimethyluracil (B104193).Trityl Chloride (neutral organocatalyst)High yields, short reaction times, mild/neutral conditions. nih.gov
Solvent-Free MCROne-pot reaction of aryl aldehydes, dimedone, and 6-amino-1,3-dimethyluracil.DABCOEnvironmentally friendly (solvent-free), inexpensive catalyst. acs.org
Magnetic Nano-catalysisThree-component coupling using a magnetic nano-catalyst.Fe3O4@nano-cellulose/Sb(V)Eco-friendly, easy catalyst separation and reusability, high yield. sharif.edu
Ultrasound-Assisted SynthesisThree-component cyclocondensation induced by sonication.Acetic acid or ethyl alcoholGreen chemistry approach, operational simplicity. nih.gov
Microwave-Assisted SynthesisIntramolecular cyclization of N4-substituted-2,4-diamino-6-chloropyrimidine-5-carbaldehydes.Microwave irradiationRapid synthesis, operational simplicity, increased safety. researchgate.net

In-depth Mechanistic Investigations of Biological Activities

While the broad biological potential of pyrimido[4,5-b]quinolines is well-established, future research is increasingly focused on elucidating the specific molecular mechanisms behind these effects. Understanding how these compounds interact with biological targets at a molecular level is crucial for designing more potent and selective therapeutic agents.

Emerging research has identified several key mechanisms of action, particularly in the context of cancer therapy:

Inhibition of Protein-Protein Interactions: Certain pyrimido[4,5-b]quinoline-2,4-dione derivatives have been identified as inhibitors of the MDM2-p53 interaction. nih.gov By inhibiting the MDM2 E3 ubiquitin ligase, these compounds prevent the degradation of the p53 tumor suppressor protein, a critical mechanism for inducing cancer cell death. Some derivatives show potent inhibition with IC50 values in the low micromolar range (1.3 µM to 9.0 µM). nih.gov

Dual Enzyme Inhibition: A novel series of N-aryl-5-aryl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4-amines has been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). cu.edu.eg Specific compounds demonstrated potent inhibitory activity against both EGFR (IC50 = 0.052 µM) and HER2 (IC50 = 0.055 µM), comparable to the reference drug lapatinib. This dual-targeting approach is a promising strategy for overcoming drug resistance in cancer. cu.edu.eg

Induction of Apoptosis and Cell Cycle Arrest: The most active dual EGFR/HER2 inhibitor, compound 4l, was found to induce cell cycle arrest at the S phase in MCF-7 breast cancer cells. cu.edu.eg Furthermore, it triggered apoptosis at a rate 60 times higher than that of untreated control cells, indicating a powerful pro-apoptotic mechanism. cu.edu.eg

In the field of infectious diseases, mechanistic studies have suggested that the antimicrobial effects of pyrimido[4,5-b]quinolines may stem from the inhibition of essential bacterial enzymes. nih.gov Molecular docking studies predict favorable interactions between these compounds and the active sites of DNA gyrase and dihydrofolate reductase (DHFR), suggesting they could act as lead compounds for novel antibacterial agents. nih.gov

Table 2: Investigated Biological Targets and Mechanisms of Pyrimido[4,5-b]quinoline Derivatives

Biological Target/ProcessMechanism of ActionTherapeutic AreaKey FindingsReference
MDM2-p53 InteractionInhibition of MDM2 E3 ubiquitin ligase activity, stabilization of p53.AnticancerIC50 values for p53-MDM2 binding inhibition range from 1.3 to 9.0 µM. nih.gov
EGFR and HER2Dual inhibition of receptor tyrosine kinases.AnticancerPotent inhibition with IC50 values as low as 0.052 µM (EGFR) and 0.055 µM (HER2). cu.edu.eg
Cell Cycle ProgressionInduction of cell cycle arrest at the S phase.AnticancerDemonstrated in MCF-7 cells by a potent dual EGFR/HER2 inhibitor. cu.edu.eg
ApoptosisInduction of programmed cell death.Anticancer60-fold increase in apoptosis compared to control in MCF-7 cells. cu.edu.eg
DNA Gyrase & Dihydrofolate Reductase (DHFR)Predicted inhibition of bacterial enzymes essential for DNA replication and metabolism.AntimicrobialDocking studies show excellent fitting within enzyme active sites. nih.gov
Oxidative StressFree radical scavenging.AntioxidantSome derivatives show more promising antioxidant activity than ascorbic acid. unar.ac.idresearchgate.net

Exploration of New Application Areas in Interdisciplinary Fields

The foundational research into the synthesis and biological activity of pyrimido[4,5-b]quinolines is paving the way for their application in diverse and interdisciplinary fields. While the primary focus has been on medicinal chemistry, the unique properties of this scaffold suggest potential in other areas.

The most prominent emerging application is the development of multi-target therapeutic agents . cu.edu.egmdpi.com Diseases like cancer are complex and often involve multiple pathological pathways. Compounds built on the pyrimido[4,5-b]quinoline scaffold that can simultaneously inhibit several key targets, such as the dual EGFR/HER2 inhibitors, represent a sophisticated approach to treatment that may offer improved efficacy and a lower likelihood of drug resistance. cu.edu.eg Similarly, derivatives showing both potent antiproliferative and antioxidant activities are being explored, which could be beneficial in managing the interplay between oxidative stress and cancer progression. mdpi.com

Beyond medicine, the pyrimido[4,5-b]quinoline nucleus is noted for its potential in material sciences . researchgate.netresearchgate.net Although this area is less developed, the rigid, planar, and electron-rich nature of the heterocyclic system makes it a candidate for the design of novel organic materials with specific electronic or photophysical properties.

Future research will likely expand into other therapeutic areas. The broad biological activity profile, which includes anti-inflammatory and antiviral properties, suggests that derivatives could be screened against a wider range of diseases. nih.gov For instance, while not yet demonstrated for this specific class, related heterocyclic systems have shown promise as neuroprotective agents, indicating a potential, albeit speculative, future research direction. mdpi.com

Challenges and Opportunities in Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione Research

Despite significant progress, the field faces several challenges that also represent key opportunities for future innovation.

Challenges:

Synthesis Scalability and Sustainability: While many novel synthetic routes are efficient at the lab scale, a major challenge is to develop processes that are scalable, cost-effective, and adhere to the principles of green chemistry for potential industrial production. nih.govsharif.edu

Selectivity and Off-Target Effects: As with any biologically active compound, achieving high selectivity for a specific target while minimizing off-target effects is a critical hurdle. In-depth mechanistic studies are needed to understand and mitigate potential toxicity.

Structure-Activity Relationship (SAR) Complexity: The biological activity of pyrimido[4,5-b]quinolines is highly dependent on the nature and position of various substituents on the tricyclic core. researchgate.net Fully elucidating these complex SARs requires extensive synthesis and testing of diverse chemical libraries.

Opportunities:

Rational Drug Design: Advances in computational chemistry and molecular modeling allow for the rational design of new derivatives with enhanced potency and selectivity. Docking studies are already being used to predict interactions with targets like DNA gyrase and EGFR, guiding synthetic efforts. cu.edu.egnih.gov

Combinatorial Chemistry and High-Throughput Screening: The suitability of MCRs for creating diverse libraries of pyrimido[4,5-b]quinolines presents an opportunity to use combinatorial chemistry coupled with high-throughput screening. This can rapidly identify lead compounds for a wide range of biological targets.

Development of Targeted Drug Delivery Systems: The core scaffold could be functionalized for incorporation into targeted drug delivery systems, potentially improving bioavailability and reducing systemic toxicity.

Exploration of Untapped Biological Potential: Many potential biological activities, such as antiviral, antimalarial, and neuroprotective effects, remain underexplored for this specific class of compounds. nih.gov Systematic screening of existing and new derivatives against a broader panel of diseases could uncover novel therapeutic applications.

Q & A

Q. What are the common synthetic routes for Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione and its derivatives?

The compound is synthesized via multicomponent reactions (MCRs) involving 6-amino-1,3-dimethyluracil, aryl aldehydes, and dimedone under reflux or ultrasound conditions. Key steps include cyclocondensation and functionalization through electrophilic intermediates like quinolin-benzo-[1,3]oxazin-4-one . For example, Aknin et al. (2010) developed a one-pot three-component reaction to functionalize the core structure with yields up to 65% . Characterization typically involves FTIR, NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How are structural and purity analyses performed for Pyrimido[4,5-b]quinoline derivatives?

Spectroscopic techniques (¹H/¹³C NMR, FTIR) and mass spectrometry (MS) are standard for structural elucidation. Melting points and elemental analysis (EA) validate purity. For instance, derivatives like 10-cyclohexyl-5-(3,4-dimethoxyphenyl)-substituted analogs were confirmed via ¹H-NMR shifts (e.g., δ 7.2–8.1 ppm for aromatic protons) and MS fragmentation patterns matching theoretical values .

Q. What biological activities are associated with Pyrimido[4,5-b]quinoline derivatives?

These compounds exhibit broad bioactivity, including anticancer (thymidine phosphorylase inhibition), antimicrobial, and anti-inflammatory effects. For example, 5-deazaflavin analogs show redox-modulating properties similar to NAD+, protecting against oxidative stress (IC₅₀ ~2.2 μM for cytoprotection) . Substituents like 3,4-dimethoxyphenyl or 4-fluorobenzylidene enhance activity by influencing electron distribution .

Advanced Research Questions

Q. How can synthetic yields of Pyrimido[4,5-b]quinolines be optimized in green chemistry frameworks?

Ultrasound-assisted synthesis using Fe(DS)₃ (iron dodecyl sulfate) as a combined Lewis acid-surfactant catalyst improves yields (94–99%) under mild conditions . Magnetic graphene oxide catalysts (GO/Fe₃O₄@PTRMS@BDSA@SO₃H) enable recyclable, solvent-free protocols with reduced reaction times (≤2 hours) . Key parameters include temperature (60–80°C), solvent choice (ethanol/water), and catalyst loading (5–10 mol%) .

Q. How do structural modifications resolve contradictions in biological activity data?

Substituent position and electronic effects critically influence activity. For instance:

  • Anticancer vs. Antimicrobial Activity : Derivatives with bulky cyclohexyl groups (e.g., 10-cyclohexyl analogs) show stronger anticancer activity (IC₅₀ <10 μM) due to enhanced hydrophobic interactions with thymidine phosphorylase , while electron-withdrawing groups (e.g., nitrobenzylidene) improve antimicrobial potency (MIC ~8 μg/mL) .
  • Redox Modulation : 5-Deazaflavin derivatives with methyl/ethyl substitutions at N3 and N10 exhibit dual cytoprotective and pro-apoptotic effects depending on cellular redox status .

Q. What mechanistic insights explain the anticancer activity of Pyrimido[4,5-b]quinolines?

Molecular docking studies reveal that 12-aryl-hexahydrobenzo[f]pyrimido[4,5-b]quinoline-9,11-diones inhibit thymidine phosphorylase by occupying the catalytic site (binding energy ≤−8.5 kcal/mol), blocking substrate access . MD simulations further show that π-π stacking with Phe⁴⁵⁰ and hydrogen bonding with Arg¹⁷⁶ stabilize inhibitor-enzyme complexes .

Methodological Tables

Q. Table 1. Optimization of Ultrasound-Assisted Synthesis

CatalystReaction Time (min)Yield (%)Reference
Fe(DS)₃3094–99
GO/Fe₃O₄@SO₃H12085–92

Q. Table 2. Biological Activity of Selected Derivatives

Derivative (Example)Target ActivityIC₅₀/MICMechanism
5-Deazaflavin (TND-1128)Cytoprotection2.2 μMRedox modulation
10-Cyclohexyl-3,4-dimethoxyphenylThymidine phosphorylase8.5 μMCompetitive inhibition
17c (4-nitrobenzylidene analog)Antimicrobial8 μg/mLMembrane disruption

Key Research Gaps

  • Structure-Activity Relationship (SAR) : Systematic studies on substituent effects at positions 2, 5, and 10 are needed to resolve conflicting bioactivity trends.
  • In Vivo Validation : Most data are in vitro; pharmacokinetic profiling (e.g., bioavailability, toxicity) remains underexplored.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.